N,N-Dimethyl-N'-isopropyl-formamidine
Description
N,N-Dimethyl-N'-isopropyl-formamidine (CAS: Not explicitly provided; structural analogs listed in ) is a formamidine derivative characterized by a central methanimidamide (HN=C–N) backbone substituted with dimethyl and isopropyl groups. Its IUPAC name is N,N-dimethyl-N'-(propan-2-yl)methanimidamide, and its SMILES notation is CN(C)C=N(C(C)C).
Properties
CAS No. |
32150-24-6 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N,N-dimethyl-N'-propan-2-ylmethanimidamide |
InChI |
InChI=1S/C6H14N2/c1-6(2)7-5-8(3)4/h5-6H,1-4H3 |
InChI Key |
NCHYGMRFKDUUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties (Calculated):
- Boiling Point (Tboil) : 425.36 K (152.21°C)
- LogP (logPoct/wat) : 0.985 (Crippen method)
- Vapor Pressure (Pc) : 2790.61 kPa
- McGovern Volume (McVol) : 111.060 mL/mol
- Standard Enthalpy of Vaporization (ΔvapH°) : 33.92 kJ/mol
These properties suggest moderate hydrophobicity and thermal stability, making it suitable for applications in agrochemicals, coordination chemistry, or as a ligand precursor.
Comparison with Structural Analogs
Formamidines are a versatile class of compounds with tunable properties depending on substituents. Below is a comparative analysis of N,N-Dimethyl-N'-isopropyl-formamidine and its analogs:
Structural and Property Comparison
*Estimated based on substituent contributions.
Research Findings
- Corrosion Inhibition : Pyridine/pyrimidine-substituted formamidines (e.g., N,N-dimethyl-N'-(pyridin-2-yl)formamidine) exhibit superior inhibition efficiency (85–92%) in acidic environments due to strong adsorption on metal surfaces.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethyl-N'-isopropyl-formamidine, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves condensation reactions between dimethylamine derivatives and isopropyl-substituted formamidine precursors. For example, analogous compounds like N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide are synthesized using 4-nitroaniline and dimethylacetamide in solvents like ethanol or methanol, with catalysts (e.g., acid or base) to optimize yields . Key factors include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and purification via recrystallization or column chromatography. Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical for yield optimization.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm proton environments and carbon frameworks. For example, analogous compounds like N,N-dimethyl-N'-(4-methylphenyl)formamidine show distinct methyl and aromatic proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. NIST data for similar compounds (e.g., CHN) provide reference spectra .
- Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=N, N-H) validate functional groups. Solvent-free samples (KBr pellets) minimize interference .
Advanced Research Questions
Q. What solvent effects influence the electronic properties of this compound, and how can these be analyzed experimentally?
- Methodological Answer : Solvent polarity impacts charge transfer behavior. For example, studies on N,N-dimethyl-N'-picryl-4,4′-stilbenediamine (DMPSDA) revealed non-emissive intramolecular charge transfer (ICT) states in solvents like cyclohexane, acetonitrile, and DMSO. Experimental approaches include:
- Absorption/Fluorescence Spectroscopy : Measure solvatochromic shifts (e.g., Stokes shift variations) to quantify solvent-polarity-dependent ICT stabilization .
- Time-Resolved Fluorescence : Analyze lifetime decay to distinguish radiative vs. non-radiative relaxation pathways. Polar solvents often enhance ICT stabilization, reducing fluorescence quantum yields .
Q. How do computational models like density functional theory (DFT) aid in understanding the charge transfer behavior of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and molecular orbitals. For DMPSDA, DFT revealed a β-enone structure in the ground state and charge-transfer character in the S→S transition, aligning with experimental ICT observations . Steps include:
- Geometry Optimization : Refine molecular structures using software like Gaussian.
- TD-DFT (Time-Dependent DFT) : Simulate UV-Vis spectra and compare with experimental data to validate ICT mechanisms.
- Solvent Modeling : Incorporate polarizable continuum models (PCM) to account for solvent effects on electronic states .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected fluorescence quenching or NMR splitting) may arise from impurities, isomerism, or solvent interactions. Strategies include:
- X-ray Crystallography : Resolve structural ambiguities (e.g., crystallizing the compound to confirm bond angles and spatial arrangement) .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.
- Cross-Validation : Compare data across multiple techniques (e.g., IR, MS, and computational predictions) to isolate artifacts .
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